2,6,10-Trimethyldodeca-2,6,10-triene

説明

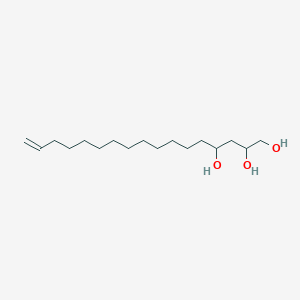

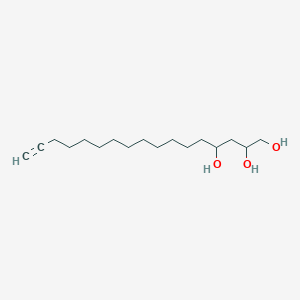

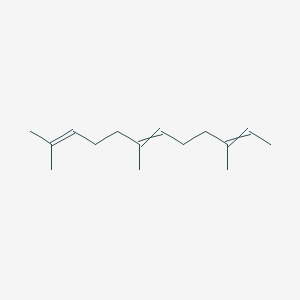

2,6,10-Trimethyldodeca-2,6,10-triene is a linear sesquiterpene with the molecular formula C15H26 . It has an average mass of 206.367 Da and a monoisotopic mass of 206.203445 Da .

Synthesis Analysis

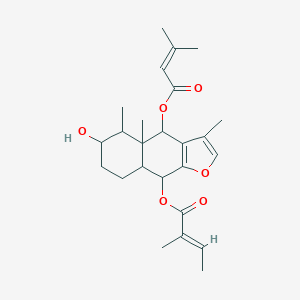

One of the synthesis methods involves the use of Squalene–hopene cyclase (SHC), which converts squalene into pentacyclic triterpenes of hopene and hopanol . In this process, this compound undergoes cyclization catalyzed by SHC, affording six bicyclic sesquiterpenes in relatively high yield .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as MD Topology, NMR, and X-Ray . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 206.371 g/mol . More detailed properties such as density, melting point, and boiling point are not explicitly mentioned in the search results.科学的研究の応用

Stereoisomers and Spectroscopy

The stereoisomers of 3,7,11-trimethyldodeca-2,6,10-triene, closely related to 2,6,10-Trimethyldodeca-2,6,10-triene, have been synthesized and analyzed. Their PMR and 13 C NMR spectra provide vital information on the geometry of Me substituted double bonds, and mass spectra differentiate between (E and Z,E)-isomers and (E and Z,Z)-isomers (Nishino & Bowers, 1976).

Application in Apple Skin Analysis

2,6,10-Trimethyldodeca-2,7(E),9(E),11-tetraen-6-ol, a derivative of this compound, was identified in apple skin wax. This compound is implicated in the storage disorder superficial scald in apples (Rowan et al., 1995).

Termite Attractants

10-cis- and 10-trans-2,6,10-trimethyldodeca-2,6,10-triene, related to this compound, were identified as termite attractants in Santalum spicatum. These compounds show specific trail activities, with the cis-form being more active (Birch et al., 1970).

Enzymatic Syntheses and Drug Applications

Enzymatic synthesis of a linear sesquiterpene, (6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene, results in several bicyclic sesquiterpenes (drimane skeleton) which may have potential applications in drug synthesis (Yonemura et al., 2012).

Stereospecific Syntheses

Stereoselective synthesis of polyprenols related to this compound has been developed, which can be crucial in natural product synthesis and pharmaceutical applications (Sato et al., 1984).

特性

IUPAC Name |

2,6,10-trimethyldodeca-2,6,10-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,7-8,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBSHSBNOVLGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998135 | |

| Record name | 2,6,10-Trimethyldodeca-2,6,10-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-88-1 | |

| Record name | 2,6,10-Trimethyldodeca-2,6,10-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,6,10-trimethyldodeca-2,6,10-triene in a biological context?

A1: this compound serves as a key structural component in various natural products. Notably, it acts as a precursor in the biosynthesis of polyprenols, which are long-chain isoprenoid alcohols found in diverse organisms. For instance, betulaprenols, isolated from birch trees, are built upon a repetitive this compound unit framework. [] Additionally, this compound has been identified in the essential oil of Santalum spicatum, known for its termite attractant properties. []

Q2: How is this compound utilized in chemical synthesis?

A2: this compound acts as a valuable starting material for synthesizing more complex molecules. Researchers have successfully employed this compound and its derivatives to create the fundamental core structure of hongoquercin meroterpenoids using squalene-hopene cyclase as a biocatalyst. [] This approach highlights the potential of this compound in producing intricate natural product-like structures with potential biological activities.

Q3: Has this compound demonstrated any biological activity?

A3: While this compound itself has not been extensively studied for specific biological activities, its presence in Santalum spicatum oil, which exhibits termite attractant properties, suggests potential ecological roles and interactions. [] Further research is needed to delve into its specific mechanisms of action and potential applications in pest control or chemical ecology.

Q4: Are there any known methods for synthesizing this compound?

A4: Yes, this compound can be synthesized through the reduction of a mixture of cis- and trans-farnesyl acetate. [] This synthetic route provides access to both the 10-cis and 10-trans isomers of the compound, enabling further investigation of their individual properties and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。